![molecular formula C19H22N6O3 B2537389 3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine CAS No. 946289-25-4](/img/structure/B2537389.png)
3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine, also known as NBD-PP1, is a small molecule inhibitor that is used in scientific research to study the role of protein kinases in various cellular pathways. It was first synthesized in 2000 by researchers at the University of California, San Francisco, and has since been used in a variety of studies to better understand the mechanisms of protein kinase regulation.
作用机制
3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine works by binding to the active site of protein kinases and inhibiting their activity. It is a reversible inhibitor, meaning that its effects are temporary and can be reversed by removing the inhibitor from the system. The specificity of this compound for different protein kinases can be modulated by altering the structure of the molecule, allowing researchers to target specific kinases of interest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific kinase that it is inhibiting. In general, tyrosine kinases play important roles in cell signaling pathways and are involved in a wide range of cellular processes. By inhibiting the activity of these kinases, this compound can affect cell growth, differentiation, and apoptosis, among other things.
实验室实验的优点和局限性
One advantage of using 3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine in lab experiments is its specificity for certain protein kinases. This allows researchers to target specific pathways and study their role in cellular processes. Additionally, this compound is a reversible inhibitor, which means that its effects can be easily reversed by removing the inhibitor from the system.
One limitation of using this compound is that it is not effective against all protein kinases. Additionally, the specificity of this compound can be affected by the concentration and duration of exposure, which can make it difficult to interpret results. Finally, the cost and availability of this compound can be a limiting factor for some research labs.
未来方向
There are several future directions for research involving 3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine. One area of interest is the development of more specific and potent inhibitors that can target specific tyrosine kinases with greater precision. Additionally, researchers are interested in using this compound to study the role of protein kinases in diseases such as cancer, where aberrant kinase activity is often observed. Finally, there is interest in using this compound in combination with other inhibitors to target multiple pathways simultaneously and improve therapeutic outcomes.
合成方法
The synthesis of 3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine involves several steps, starting with the reaction of 4-nitrobenzoyl chloride with piperazine to form 4-nitrobenzoylpiperazine. This compound is then reacted with 6-bromo-1-pyrrolidinylpyridazine to form the final product, this compound. The synthesis process has been optimized over the years to improve yield and purity, and several variations of the method have been developed.
科学研究应用
3-[4-(4-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine has been used in a variety of scientific studies to investigate the role of protein kinases in various cellular pathways. It is particularly useful in the study of tyrosine kinases, which are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of specific tyrosine kinases using this compound, researchers can study their role in these processes and identify potential therapeutic targets for diseases such as cancer.
属性
IUPAC Name |
(4-nitrophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c26-19(15-3-5-16(6-4-15)25(27)28)24-13-11-23(12-14-24)18-8-7-17(20-21-18)22-9-1-2-10-22/h3-8H,1-2,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFFRLPGKAUWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-chlorophenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537309.png)


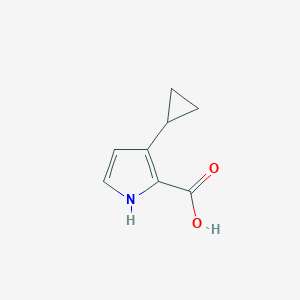
![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)
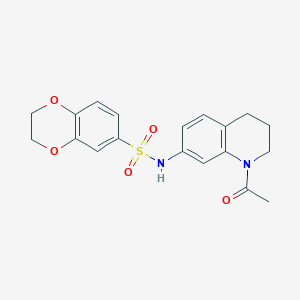
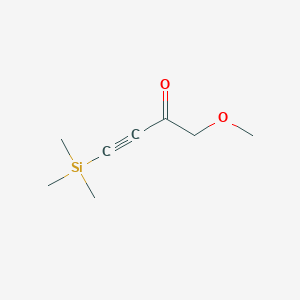
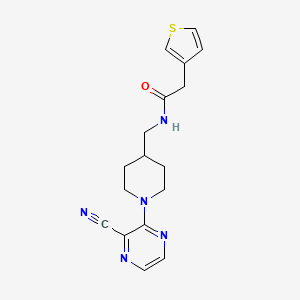
![(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2537325.png)
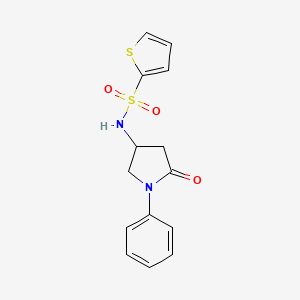
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)
![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)
![Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2537329.png)